(3-Methylpentyl)cyclohexane

Description

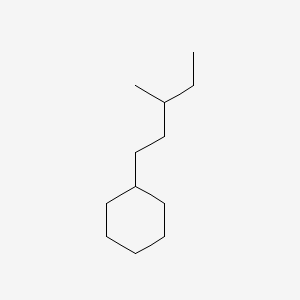

(3-Methylpentyl)cyclohexane is an alicyclic hydrocarbon consisting of a cyclohexane ring substituted with a branched 3-methylpentyl chain. The compound’s structure combines the rigidity of the cyclohexane ring with the hydrophobicity and steric bulk of the alkyl substituent. For instance, methylcyclohexane (cyclohexylmethane), a simpler analog, is widely used as a solvent and synthetic intermediate .

Properties

CAS No. |

61142-38-9 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

3-methylpentylcyclohexane |

InChI |

InChI=1S/C12H24/c1-3-11(2)9-10-12-7-5-4-6-8-12/h11-12H,3-10H2,1-2H3 |

InChI Key |

XYKJVHTUQQONLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpentyl)cyclohexane typically involves the alkylation of cyclohexane with 3-methylpentyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbon-carbon bond between the cyclohexane ring and the 3-methylpentyl group .

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding unsaturated precursor. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired hydrogenation .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpentyl)cyclohexane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert this compound to its corresponding alkanes.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the 3-methylpentyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

(3-Methylpentyl)cyclohexane has various applications in scientific research, including:

Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes.

Biology: It serves as a reference compound in the study of lipid metabolism and membrane structure.

Medicine: Research on its derivatives has potential implications in drug development and pharmacology.

Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds

Mechanism of Action

The mechanism of action of (3-Methylpentyl)cyclohexane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural Comparison of Cyclohexane Derivatives

The 3-methylpentyl group introduces greater steric hindrance and hydrophobicity than methyl or ethyl substituents. This likely reduces water solubility and increases octanol-water partition coefficients (log P), similar to trends observed in dimethylcyclohexanes .

Chemical Reactivity and Catalytic Behavior

- Oxidation Reactions : Methylated vanadium(IV) catalysts enhance cyclohexane oxidation yields in the presence of HCl . The branched alkyl chain in this compound may hinder oxidation due to steric effects, contrasting with methylcyclohexane, which is more readily oxidized.

- Acid Hydrolysis : Cyclohexane extracts exhibit reduced α-amylase inhibition post-hydrolysis, suggesting substituent stability affects reactivity . The bulky 3-methylpentyl group may further resist hydrolysis compared to smaller substituents.

Biodegradability

Methyl- and ethyl-substituted cyclohexanes degrade rapidly under sulfate-reducing conditions, but dimethyl isomers show slower rates due to microbial substrate specificity . The branched 3-methylpentyl substituent may impede biodegradation similarly to dimethylcyclohexanes, though direct comparisons require experimental validation.

Spectroscopic Characteristics

- Mass Spectrometry : Cyclohexane derivatives with ketone substituents exhibit neutral losses of 57 Da (e.g., ketamine analogs) . The 3-methylpentyl chain may produce distinct fragmentation patterns, such as losses correlating to alkyl chain cleavage (e.g., 85 Da for cyclohexane ring-related fragments).

- NMR : Substituted cyclohexanes show upfield shifts for equatorial protons. The 3-methylpentyl group’s bulk may distort the cyclohexane ring, altering chemical shifts compared to methylcyclohexane .

Solvent and Extraction Efficiency

Cyclohexane’s efficacy in extracting non-polar compounds is well-documented, but polar mixtures like cyclohexane:butyl acetate outperform it in extracting oxygenated species (e.g., O9 classes vs. O5 for pure cyclohexane) . The 3-methylpentyl substituent’s hydrophobicity may further limit polar compound extraction, making it less versatile than mixed solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.